molecular formula C10H7F2N B8423702 6,7-Difluoro-5-methyl-isoquinoline

6,7-Difluoro-5-methyl-isoquinoline

Cat. No. B8423702
M. Wt: 179.17 g/mol
InChI Key: DTRQEVJYWULRRX-UHFFFAOYSA-N
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Patent
US08541449B2

Procedure details

Aluminium trichloride (112 g, 838 mmol) was suspended in dichloromethane (250 mL) at 0° C. A solution of N-(3,4-difluoro-2-methylbenzyl)-N-(2,2-dimethoxyethyl)-4-methylphenyl-sulphonylamine (42, 68.3 g) in dichloromethane (250 mL) was added. The reaction mixture was heated at 50° C. for 2 hours, before being cooled to 0° C. and poured on ice. The organic layer was separated, and the aqueous layer extracted twice more with dichloromethane/isopropanol (3:1). The combined organic phase was extracted twice with saturated sodium bicarbonate solution and dried over magnesium sulphate, before filtration and evaporation gave 63.5 g of crude dark brown semi-solid product. This was purified by chromatography on silica gel. Elution with ethyl acetate/heptane (5%:95% to 35%:65%) gave 11.3 g of the title compound 43 as a tan-coloured solid. Rt=0.86 min (Method 10). Detected mass: 180.1 (M+H+).
Quantity
112 g
Type
reactant
Reaction Step One
Name
N-(3,4-difluoro-2-methylbenzyl)-N-(2,2-dimethoxyethyl)-4-methylphenyl-sulphonylamine
Quantity
68.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[F:5][C:6]1[C:7](C)=[C:8]([CH:27]=[CH:28][C:29]=1[F:30])[CH2:9][N:10](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:11][CH:12](OC)OC.Cl[CH2:33]Cl>>[F:30][C:29]1[C:28]([CH3:33])=[C:27]2[C:8](=[CH:7][C:6]=1[F:5])[CH:9]=[N:10][CH:11]=[CH:12]2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
112 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
N-(3,4-difluoro-2-methylbenzyl)-N-(2,2-dimethoxyethyl)-4-methylphenyl-sulphonylamine
Quantity
68.3 g
Type
reactant
Smiles
FC=1C(=C(CN(CC(OC)OC)S(=O)(=O)C2=CC=C(C=C2)C)C=CC1F)C
Name
Quantity
250 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before being cooled to 0° C.
ADDITION
Type
ADDITION
Details
poured on ice
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted twice more with dichloromethane/isopropanol (3:1)
EXTRACTION
Type
EXTRACTION
Details
The combined organic phase was extracted twice with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate, before filtration and evaporation
CUSTOM
Type
CUSTOM
Details
gave 63.5 g of crude dark brown semi-solid product
CUSTOM
Type
CUSTOM
Details
This was purified by chromatography on silica gel
WASH
Type
WASH
Details
Elution with ethyl acetate/heptane (5%:95% to 35%:65%)

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C2C=CN=CC2=CC1F)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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